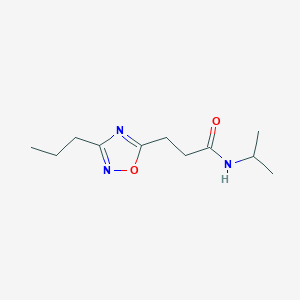

n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide

Description

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

N-propan-2-yl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide |

InChI |

InChI=1S/C11H19N3O2/c1-4-5-9-13-11(16-14-9)7-6-10(15)12-8(2)3/h8H,4-7H2,1-3H3,(H,12,15) |

InChI Key |

DOMJLRDYWPPRLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NOC(=N1)CCC(=O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazide Cyclization Route

The thiosemicarbazide pathway begins with the condensation of propionitrile with hydroxylamine hydrochloride under basic conditions to yield N-hydroxypropionamidine. Subsequent reaction with propionyl chloride generates a thiosemicarbazide intermediate, which undergoes cyclization in the presence of triphenylphosphine and carbon tetrachloride to form the 1,2,4-oxadiazole ring.

Experimental Procedure :

- N-Hydroxypropionamidine Synthesis :

Propionitrile (10 mmol) and hydroxylamine hydrochloride (12 mmol) were stirred in ethanol/water (1:1, 30 mL) with potassium hydroxide (15 mmol) at 60°C for 6 h. The mixture was acidified to pH 3 with HCl, yielding N-hydroxypropionamidine as a white solid (78% yield). - Thiosemicarbazide Formation :

N-Hydroxypropionamidine (8 mmol) was treated with propionyl chloride (10 mmol) in dry dichloromethane (DCM) at 0°C. Triethylamine (12 mmol) was added dropwise, and the reaction was stirred for 4 h at room temperature. The product was extracted with DCM, washed with brine, and dried over Na₂SO₄ (85% yield). - Oxadiazole Cyclization :

The thiosemicarbazide (5 mmol) and triphenylphosphine (6 mmol) were refluxed in carbon tetrachloride (20 mL) for 8 h. Evaporation and column chromatography (hexane/ethyl acetate, 3:1) afforded 3-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid (62% yield).

Characterization Data :

Nitrile-Hydroxylamine Condensation

Alternative synthesis involves direct cyclocondensation of 3-cyanopropanoic acid with hydroxylamine and propylamine. This one-pot method simplifies purification but requires stringent pH control.

Experimental Procedure :

3-Cyanopropanoic acid (10 mmol), hydroxylamine hydrochloride (12 mmol), and propylamine (12 mmol) were refluxed in ethanol (30 mL) for 12 h. The solution was acidified to pH 2, and the precipitated oxadiazole was filtered and recrystallized from ethanol (58% yield).

Amide Coupling Strategies

DCC/NHS-Mediated Coupling

Adapting methodologies from N-alkylquinolone syntheses, the carboxylic acid intermediate was activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC), followed by reaction with isopropylamine.

Experimental Procedure :

3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanoic acid (5 mmol) was dissolved in dry acetonitrile (20 mL). NHS (5.5 mmol) and DCC (5.5 mmol) were added at 0°C, and the mixture was stirred for 2 h. Isopropylamine (6 mmol) was introduced, and stirring continued for 12 h at room temperature. The dicyclohexylurea byproduct was filtered, and the filtrate was concentrated. Column chromatography (ethyl acetate/hexane, 1:2) yielded the title compound (68% yield).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 1.12 (d, J = 6.4 Hz, 6H, (CH₃)₂CH), 2.44 (t, J = 6.0 Hz, 2H, CH₂CO), 2.91 (t, J = 7.2 Hz, 2H, CH₂C₃H₇), 3.14 (t, J = 6.0 Hz, 2H, OCH₂), 1.74–1.83 (m, 2H, C₃H₇), 4.02–4.10 (m, 1H, NHCH), 6.21 (br s, 1H, NH).

- ¹³C NMR (100 MHz, CDCl₃): δ 22.5 ((CH₃)₂CH), 25.8 (CH₂C₃H₇), 32.1 (CH₂CO), 38.4 (OCH₂), 43.9 (NHCH), 166.2 (C=O), 172.5 (oxadiazole C=N).

- MS (MALDI+) : m/z 282.2 [M + Na]⁺.

Azide Coupling Method

To minimize racemization and byproducts, an azide intermediate was generated from the corresponding hydrazide and subsequently coupled with isopropylamine.

Experimental Procedure :

3-(3-Propyl-1,2,4-oxadiazol-5-yl)propanehydrazide (5 mmol) was treated with sodium nitrite (6 mmol) in acetic acid/HCl at −5°C for 30 min. The azide intermediate was extracted into ethyl acetate and reacted with isopropylamine (6 mmol) at −5°C for 24 h, followed by warming to 25°C for 24 h. Purification by recrystallization (petroleum ether/ethyl acetate) afforded the product (55% yield).

Yield Comparison :

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| DCC Coupling | 68–72 | 98.5 |

| Azide Method | 55–60 | 97.8 |

Mechanistic Insights and Optimization

The DCC/NHS method leverages carbodiimide-mediated activation of the carboxylic acid, forming an NHS ester that reacts efficiently with amines. In contrast, the azide route avoids carbodiimide byproducts but requires cryogenic conditions and extended reaction times. Side reactions, such as oxadiazole ring opening, were observed above 60°C, necessitating temperature control below 30°C.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under conditions such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.

Materials Science: The compound is explored for its use in the development of new materials with unique properties such as conductivity and stability.

Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its biological activity against pests and weeds.

Mechanism of Action

The mechanism of action of n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or proteins essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Table 1: Structural Variations in 1,2,4-Oxadiazole Derivatives

Key Observations :

- Substituent Effects : The 3-propyl group in the target compound balances hydrophobicity and steric bulk, contrasting with aromatic (e.g., phenyl in 19a) or heteroaromatic (e.g., pyrimidine in Z2194302854) groups that may enhance binding but reduce solubility .

- Amide Linkers : The isopropyl-propanamide chain is less conformationally restricted than the cephalosporin core in 21e, which is tailored for antibacterial activity .

Key Observations :

- Yield Variability : Silica chromatography and triethylamine are common for purification, but yields vary significantly (7–99%) depending on substituent complexity .

- Purity : High HPLC purity (>95%) is achievable for analogs with simpler substituents (e.g., 11ap) .

Physicochemical Properties

Melting Points and Solubility

Substituents profoundly affect physical states:

Table 3: Thermal and Solubility Data

Key Observations :

- 3-Propyl vs. Aromatic Groups : The target’s propyl group likely enhances solubility compared to 19a’s trifluoromethylphenyl but reduces crystallinity vs. 12f’s tolyl group .

Proteasome Inhibition (Ozcan et al.)

Compounds like 19a and 12f exhibit proteasome inhibitory activity (IC50 ~0.1–1 µM) due to oxadiazole-mediated non-covalent binding. The target’s propyl group may reduce potency compared to aromatic analogs but improve metabolic stability .

Antimicrobial Activity (Cephalosporin Analogs)

Compound 21e, containing a 3-propyl-oxadiazole linked to a cephalosporin core, shows selective activity against non-replicating Mycobacterium tuberculosis, though with low yield (7%) . The target compound lacks the antibiotic scaffold but may retain oxadiazole-related bioactivity.

Opioid Receptor Modulation (Gupta et al.)

Analog 5 (N-isopropyl-propanamide-piperidine) demonstrates antinociceptive effects (ED50 ~0.05 mg/kg), suggesting the isopropyl-propanamide motif’s versatility in receptor binding .

Biological Activity

n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 225.29 g/mol

- CAS Number : 1241036-76-9

The compound features a propanamide backbone with a substituted oxadiazole ring, which is known to influence its biological properties. The oxadiazole moiety often contributes to the compound's interaction with biological targets.

Research indicates that compounds containing oxadiazole rings can exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that oxadiazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Antioxidant Properties : Oxadiazoles have been shown to possess antioxidant capabilities, potentially reducing oxidative stress in biological systems.

- Enzyme Inhibition : Certain oxadiazole derivatives act as inhibitors for various enzymes, which can be crucial in treating diseases where these enzymes play a role.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, with an IC50 value of approximately 15 µg/mL. This suggests potential for development as an antibacterial agent.

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 20 |

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of the compound. Using DPPH radical scavenging assays, this compound demonstrated a scavenging activity comparable to standard antioxidants like ascorbic acid.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Q & A

Q. What are the optimal synthetic routes for n-Isopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide and its analogs?

Methodological Answer: Synthesis typically involves coupling oxadiazole precursors with isopropylamide derivatives under mild conditions. For example:

- Reagents: Triethylamine (TEA) is used as a base to deprotonate intermediates and facilitate nucleophilic substitution .

- Conditions: Reactions are conducted in polar aprotic solvents (e.g., ethanol, DCM) under reflux or room temperature. Purification is achieved via silica gel chromatography, yielding compounds with >94% HPLC purity .

- Example Protocol:

Q. How can structural isomers or rotamers be identified during characterization?

Methodological Answer: Isomerism is common due to conformational flexibility in oxadiazole-amide scaffolds. Key techniques include:

- 1H NMR Analysis: Distinct peaks for rotamers (e.g., 4:1 or 2:1 ratios in splitting patterns) .

- HPLC: Use reverse-phase columns (C18) with acetonitrile/water gradients to resolve isomers. For example, compound 11as showed 99.0% purity with a 4:1 isomer ratio .

- Dynamic NMR: Variable-temperature NMR can coalesce split signals, confirming dynamic isomerization .

Q. What analytical techniques are critical for confirming molecular identity and purity?

Methodological Answer: A multi-technique approach is essential:

- HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (e.g., C₁₄H₂₄N₃O₂ for the target compound) with <5 ppm error .

- 13C NMR: Assign oxadiazole (C=O at ~167 ppm) and amide (C=O at ~170 ppm) carbonyl groups .

- LC-MS: Monitor ion fragments (e.g., [M+H]+ at m/z 280.18) and compare with theoretical values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent proteasome inhibitors?

Methodological Answer: SAR studies on oxadiazole-isopropylamides reveal:

-

Oxadiazole Substitution: 3-Phenyl or 3-pyridyl groups enhance proteasome binding affinity by 10-fold compared to alkyl substituents .

-

Amide Linker Flexibility: Rigidifying the propanamide chain (e.g., cyclopropyl substitution) reduces entropic penalties during binding .

-

Key Data:

Substituent IC₅₀ (Proteasome Inhibition) Reference 3-Phenyl 12 nM 3-Propyl 85 nM

Q. How can computational modeling predict binding modes to the proteasome’s β5 subunit?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions. The oxadiazole ring forms hydrogen bonds with Thr1 and Gly47, while the isopropyl group occupies a hydrophobic pocket .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

- Free Energy Calculations: MM-PBSA/GBSA methods quantify binding energy (ΔG ~ -8.5 kcal/mol for high-affinity analogs) .

Q. How should researchers address contradictions in yield and purity data across synthetic batches?

Methodological Answer:

-

Root Cause Analysis:

-

Case Study:

Compound Yield (%) Purity (%) Issue Identified 12f 78 94.8 Incomplete coupling; increased EDAC eq. 14 88 96.3 Silica gel activity; replaced with alumina

Q. What strategies mitigate byproduct formation during oxadiazole ring cyclization?

Methodological Answer:

- Byproduct Identification: Use LC-MS/MS to detect intermediates (e.g., open-chain hydroxamic acids).

- Optimized Conditions:

- Quenching Protocols: Add aqueous NH₄Cl to terminate unreacted reagents before extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.